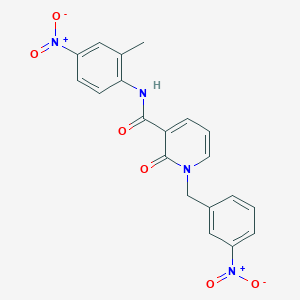
N-(2-methyl-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O6 and its molecular weight is 408.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive and Coronary Vessel Dilators
Compounds similar to the one mentioned, specifically those containing the dihydropyridine moiety, have been studied for their potential as antihypertensive agents and coronary vessel dilators. For example, 1,4-dihydropyridines with carboxy functions and substitutions at the 4-position have shown significant activity in these areas. The synthesis of these compounds involves the condensation of an enamine with an ylidene acid ester, highlighting the versatility of dihydropyridine derivatives in medicinal chemistry (Abernathy, 1978).
Antidepressant and Nootropic Agents
Another study focused on the synthesis and pharmacological evaluation of Schiff’s bases and azetidinones derived from isonocotinyl hydrazone, demonstrating potential antidepressant and nootropic activities. The incorporation of nitrophenyl and other substituents into these frameworks has been associated with enhanced activity in preclinical models, suggesting the relevance of nitro-substituted phenyl groups in the development of CNS-active agents (Thomas et al., 2016).
Metabolism Studies
Research involving the metabolizing enzyme activities of compounds such as nicardipine hydrochloride in dogs used deuterium-labeled compounds to investigate the biological isotope effect. This study provides insights into the metabolic pathways and saturation phenomena of drugs in the liver, which could be relevant for understanding the metabolism of similarly structured compounds (Higuchi & Shiobara, 1980).
Synthesis and Structural Analysis
The synthesis of various dihydropyridine derivatives, including those with nitrophenyl substitutions, has been extensively studied. For instance, reactions involving cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate have led to a range of nitrile and non-nitrile pyridine products. These studies not only explore the synthetic pathways but also the molecular structures and potential applications of these compounds in medicinal chemistry and material science (O'callaghan et al., 1999).
Antidiabetic Activity
Research into novel dihydropyrimidine derivatives with substitutions including nitrophenyl groups has shown promising in vitro antidiabetic activity. These studies contribute to the understanding of how structural modifications can influence biological activity and offer a foundation for the development of new therapeutic agents (Lalpara et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6/c1-13-10-16(24(29)30)7-8-18(13)21-19(25)17-6-3-9-22(20(17)26)12-14-4-2-5-15(11-14)23(27)28/h2-11H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOHBGIUBYWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)
![3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2852707.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2852709.png)
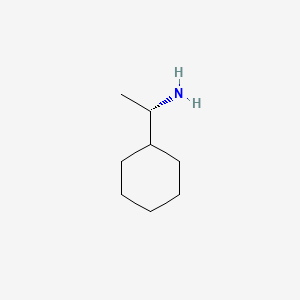

![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate](/img/structure/B2852716.png)

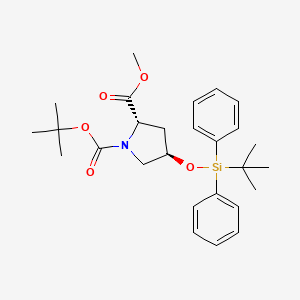

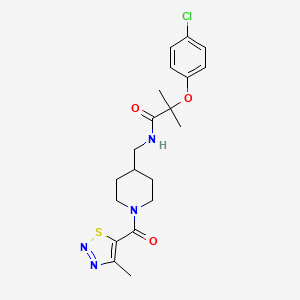
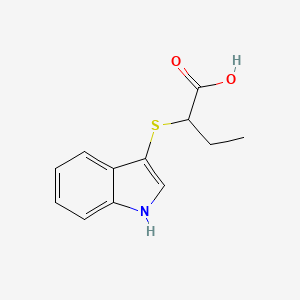
![N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B2852725.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)
